Benzamide, N-cyclopropyl-4-methyl-3-(3-methyl-1,2-benzisoxazol-6-yl)-
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Overview
Description
N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide is a complex organic compound with the molecular formula C19H18N2O2 This compound is part of the benzamide family and features a cyclopropyl group, a methyl group, and a benzo[d]isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzo[d]isoxazole core, which can be synthesized through a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The cyclopropyl and methyl groups are then introduced through subsequent reactions, often involving protection and deprotection steps to ensure the correct functional groups are in place .
Industrial Production Methods
While specific industrial production methods for N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]isoxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide involves its interaction with specific molecular targets. The benzo[d]isoxazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: Known for its anticonvulsant activity.
3-methylbenzo[d]isoxazole: A simpler analog with fewer functional groups.
Uniqueness
N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide is unique due to its combination of a cyclopropyl group, a methyl group, and a benzo[d]isoxazole moiety. This unique structure allows it to interact with a broader range of molecular targets, potentially leading to diverse biological activities.
Properties
CAS No. |
651780-60-8 |
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Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-methyl-3-(3-methyl-1,2-benzoxazol-6-yl)benzamide |
InChI |
InChI=1S/C19H18N2O2/c1-11-3-4-14(19(22)20-15-6-7-15)9-17(11)13-5-8-16-12(2)21-23-18(16)10-13/h3-5,8-10,15H,6-7H2,1-2H3,(H,20,22) |
InChI Key |
WSIBXVRGVIDHRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=CC4=C(C=C3)C(=NO4)C |
Origin of Product |
United States |
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